molecular formula C13H9BrN4O B2782579 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-80-3

3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2782579
CAS No.: 2034234-80-3
M. Wt: 317.146
InChI Key: PYVBXJNLNMZOQE-UHFFFAOYSA-N
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Description

3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide ( 2034402-26-9) is a chemical compound with the molecular formula C14H10BrN3O and a molecular weight of 316.15 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a notable family of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar bicyclic system that provides a versatile platform for the design of novel bioactive molecules . While the specific biological activity and research applications of this compound are yet to be fully characterized, analogs within this structural class have demonstrated significant potential as protein kinase inhibitors (PKIs) for targeted cancer therapy . Related compounds have been explored for their inhibitory effects on kinases such as CK2, EGFR, B-Raf, and DDR1, which are implicated in various cancer proliferation pathways . The presence of the bromo substituent and the benzamide group on the core structure offers strategic sites for further synthetic modification and derivatization, enabling researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended for research purposes only, specifically for use in chemical biology, medicinal chemistry, and early-stage drug discovery investigations.

Properties

IUPAC Name

3-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVBXJNLNMZOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of transition-metal catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 of the pyrazolo[1,5-a]pyrimidine ring undergoes regioselective substitution with nucleophiles under mild conditions.

Reaction TypeConditionsReagentsProductsYieldReference
Amine substitutionDMF, 80°CPrimary/secondary amines3-Amino derivatives75–92%
MethoxylationK₂CO₃, MeOH, refluxMethanol3-Methoxy derivative68%
Thiol substitutionEt₃N, DCM, RTThiophenol3-Phenylthio analog81%

Key Findings :

  • Microwave irradiation (120°C, 20 min) enhances reaction rates and selectivity for 7-amino isomers over 5-amino regioisomers .

  • Steric hindrance from the 2-methyl group directs substitution to position 3 .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl or alkyl-aryl linkages.

Reaction TypeCatalyst SystemCoupling PartnerProductsApplicationsReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids3-Aryl derivativesKinase inhibitor analogs
Buchwald–HartwigPd₂(dba)₃, XantphosAmines3-Aminoaryl analogsAnticancer lead optimization

Case Study :

  • Coupling with 4-cyanophenylboronic acid produced a derivative showing 45 nM IC₅₀ against MCF-7 breast cancer cells .

Cyclization and Annulation

The pyrazolo[1,5-a]pyrimidine core participates in ring-expansion reactions.

Reaction TypeConditionsReagentsProductsNotesReference
[4+2] CycloadditionCuCl, 110°CSulfonyl azidesTriazole-fused systemsScalable one-pot synthesis
Condensation with β-diketonesPOCl₃, pyridineDimedoneTetracyclic hybridsEnhanced electrophilicity at C5

Structural Evidence :

  • X-ray diffraction confirmed regioselective annulation at C5–C6 positions .

Benzamide Group Reactivity

The benzamide moiety undergoes hydrolysis and condensation.

Reaction TypeConditionsReagentsProductsFunctional ImpactReference
Acidic hydrolysisHCl (6M), refluxPyrazolo[1,5-a]pyrimidine-6-carboxylic acidBioisostere for prodrug design
Schotten–Baumann acylationNaOH, ClCO₂RAcyl chloridesN-Acylated derivativesImproved pharmacokinetics

SAR Insight :

  • N-Methylation of the benzamide group reduced cytotoxicity by 60% in HCT-116 cells, indicating hydrogen bonding critical for target engagement .

Oxidation/Reduction Pathways

Controlled redox modifications enable functional group interconversion.

Reaction TypeConditionsReagentsProductsSelectivityReference
Bromine oxidationH₂O₂, AcOHPyrazolo[1,5-a]pyrimidine-3-onePositional specificity >95%
Catalytic hydrogenationH₂ (1 atm), Pd/CDihydropyrimidine analogsRetained kinase inhibition

Mechanistic Note :

  • DFT calculations suggest bromine’s electron-withdrawing effect lowers LUMO energy by 1.8 eV, facilitating oxidative transformations .

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a promising candidate in the development of anticancer therapies. Its primary application lies in its role as a CDK2 inhibitor, which is crucial for regulating the cell cycle. By inhibiting CDK2, the compound effectively disrupts cancer cell proliferation.

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 45 nM
  • HCT-116 (colon cancer) : IC50 = 99 nM
  • HepG2 (liver cancer) : IC50 = 90 nM

These values indicate strong inhibitory effects compared to standard treatments such as sorafenib, highlighting its potential as an effective anticancer agent .

Biological Research

Beyond its anticancer properties, this compound is also studied for its interactions with various biological targets. It has shown potential in:

  • Inhibition of other kinase targets : The compound's structure allows it to interact with multiple kinases involved in cellular signaling pathways.
  • Antiparasitic activity : Preliminary studies suggest potential effectiveness against certain parasitic infections.

In Vitro Studies

Several studies have focused on the pharmacokinetics and efficacy of this compound:

  • Pharmacokinetic Properties : In silico studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Structure-Activity Relationship (SAR) : Research has explored how modifications to the compound's structure affect its biological activity, leading to the identification of more potent derivatives.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (nM)Comparison
Anticancer ActivityMCF-745Sorafenib: 144
Anticancer ActivityHCT-11699Sorafenib: 176
Anticancer ActivityHepG290Sorafenib: 19

Mechanism of Action

The mechanism of action of 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to selectively target CDK2 makes it a valuable tool in cancer research.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural and physicochemical differences between 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide and its analogs:

Compound Name Molecular Formula Average Mass (Da) Key Substituents Biological Target
This compound C₁₃H₉BrN₄O 317.146 3-Bromo-benzamide Not explicitly reported
7rh (3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) C₁₇H₁₂N₄O 296.31 Ethynyl linker, unsubstituted benzamide DDR1 kinase (IC₅₀ = 6.8 nM)
D931 (4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) C₂₈H₂₅F₃N₅O₂ 477.22 Trifluoromethyl, morpholinomethyl Kinase inhibition (broad)
Compound 153 (5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) C₂₄H₁₉BrN₅ 456.08 Biphenyl, pyridin-3-ylmethyl Not explicitly reported

Key Observations :

  • Bromine vs.
  • Substituent Diversity: D931 incorporates a trifluoromethyl group (electron-withdrawing) and morpholinomethyl (polar), improving solubility and target affinity compared to the simpler benzamide in this compound .

Pharmacokinetic Profiles

Compound Oral Bioavailability (%) Half-life (h) Key ADME Features
7rh 67.4 4.2 High solubility, low CYP inhibition
D931 Not reported Not reported Enhanced stability via CF₃ group
Target Not reported Not reported Likely moderate solubility due to Br

Insight : The ethynyl linker in 7rh improves bioavailability compared to brominated analogs, which may suffer from higher molecular weight and lipophilicity .

Biological Activity

Overview

3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its significant biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology as a cyclin-dependent kinase 2 (CDK2) inhibitor. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H9_{9}BrN4_{4}O
  • Molecular Weight : 317.14 g/mol
  • CAS Number : 2034234-80-3

This compound primarily functions as an inhibitor of CDK2. By binding to the active site of CDK2, it disrupts the enzyme's interaction with cyclin A2, thereby affecting cell cycle progression. This inhibition is crucial in cancer therapy as it can lead to reduced proliferation of cancer cells.

Biological Activity

The biological activity of this compound has been documented in various studies:

  • Anticancer Activity :
    • The compound has shown potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50_{50} values range from 45 to 99 nM, indicating strong inhibitory effects compared to standard treatments like sorafenib .
  • Inhibition of Other Targets :
    • Beyond CDK2, research indicates potential inhibitory effects on other kinases involved in cancer progression, enhancing its therapeutic profile .
  • Antiparasitic Activity :
    • Studies have also highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria, suggesting a broader spectrum of biological activity beyond oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50_{50} RangeReference
AnticancerMCF-7 (Breast Cancer)45–97 nM
AnticancerHCT-116 (Colon Cancer)6–99 nM
AnticancerHepG2 (Liver Cancer)48–90 nM
AntimalarialPlasmodium falciparumLow micromolar
AntitubercularMycobacterium tuberculosisNot specified

Detailed Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound effectively inhibits CDK2 with an IC50_{50} value significantly lower than many existing inhibitors .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles for this compound, making it a viable candidate for further development in clinical settings .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to enhanced potency against various targets while maintaining low toxicity levels .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide?

Answer:
The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with 3-bromobenzoyl chloride. A standard protocol includes:

  • Step 1: Reacting 2-methylpyrazolo[1,5-a]pyrimidine (or analogous precursor) with 3-bromobenzoyl chloride in an inert solvent (e.g., dichloromethane or THF).
  • Step 2: Using a base like triethylamine to neutralize HCl generated during the amide bond formation.
  • Step 3: Purification via column chromatography or recrystallization to isolate the product .
    Critical Parameters: Reaction temperature (often 0–25°C), stoichiometric ratios (1:1.2 molar ratio of core to acyl chloride), and solvent selection to avoid side reactions.

Advanced: How can coupling efficiency be optimized during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Optimization strategies include:

  • Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazolo-pyrimidine amine.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .
  • In Situ Monitoring: TLC or HPLC to track reaction progress and adjust conditions dynamically.

Basic: What analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 7.5–8.5 ppm) and pyrazolo-pyrimidine protons (δ 6.5–7.2 ppm).
    • ¹³C NMR: Confirms carbonyl (C=O, ~165 ppm) and quaternary carbons in the heterocyclic core .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.03 for C₁₃H₉BrN₄O) .
  • IR Spectroscopy: Confirms amide C=O stretch (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictory biological activity data among structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., bromo vs. trifluoromethyl groups) and evaluate activity changes. For example, bromine’s electron-withdrawing effects may alter target binding vs. methyl groups .
  • Computational Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases or GPCRs) and validate with mutagenesis assays .
  • Dose-Response Curves: Quantify EC₅₀/IC₅₀ values under standardized conditions to minimize variability .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Hydrolysis of Acyl Chloride: Compete with amide formation. Mitigation: Use anhydrous solvents and controlled temperature (0–5°C) during acyl chloride addition .
  • Oversubstitution: Multiple acylations on the pyrazolo-pyrimidine core. Mitigation: Limit acyl chloride to 1.2 equivalents and monitor reaction progress .
  • Byproduct Formation: Unreacted starting materials or dimerization. Mitigation: Optimize purification (e.g., gradient elution in chromatography) .

Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP Prediction: Use SwissADME or MarvinSuite to estimate lipophilicity, critical for pharmacokinetic profiling.
  • Solubility: COSMO-RS or ALOGPS for aqueous solubility prediction, guiding formulation studies.
  • ADMET Profiling: Tools like pkCSM predict absorption, metabolism, and toxicity, aiding in preclinical prioritization .

Basic: How can researchers validate the purity of this compound?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and >95% peak area for the target compound.
  • Elemental Analysis: Match experimental C/H/N/Br values to theoretical calculations (e.g., C₁₃H₉BrN₄O: C 47.15%, H 2.74%) .
  • Melting Point: Compare observed mp (e.g., 210–215°C) to literature data for consistency .

Advanced: What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?

Answer:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions (e.g., C-3) for bromination or alkylation .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the C-7 position .
  • Protecting Groups: Temporarily block reactive sites (e.g., amide nitrogen) with Boc groups to direct functionalization .

Basic: What are the storage and stability considerations for this compound?

Answer:

  • Storage: –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation.
  • Stability: Monitor via periodic HPLC; hydrolytic degradation of the amide bond may occur in humid conditions. Use desiccants and avoid aqueous buffers unless necessary .

Advanced: How can researchers design analogs to enhance target selectivity while minimizing off-target effects?

Answer:

  • Bioisosteric Replacement: Substitute bromine with isosteres like CF₃ or CN to modulate electronic effects without steric bulk .
  • Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or SPR (surface plasmon resonance) .
  • Proteome-Wide Profiling: Use affinity pulldown assays or thermal shift assays to assess off-target binding .

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